2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
Description
2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a naphthalenyl acetamide group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-19-8-4-7-18(12-19)25-22(27)13-20(23(25)28)30-14-21(26)24-17-10-9-15-5-2-3-6-16(15)11-17/h2-12,20H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWBNEXNRKNJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenylamine with succinic anhydride to form the dioxopyrrolidinyl intermediate. This intermediate is then reacted with naphthalen-2-yl acetamide in the presence of a sulfanylating agent to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide include:
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: This compound has shown significant biological activity, particularly in seizure tests.
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound is structurally similar and has been studied for its potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
